
Hexyl methylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Hexyl methylphosphonofluoridate can be synthesized through various methods. One common synthetic route involves the reaction of hexanol with methylphosphonic dichloride in the presence of a base, followed by fluorination . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hexyl methylphosphonofluoridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form hexanol and methylphosphonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under certain conditions.
Common reagents used in these reactions include bases (for substitution), water (for hydrolysis), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology and Medicine: Research into its potential biological activity and interactions with enzymes is ongoing, particularly in the context of its structural similarity to other biologically active organophosphorus compounds.
Mechanism of Action
The mechanism of action of hexyl methylphosphonofluoridate involves its interaction with biological molecules, particularly enzymes. It can inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine in synapses, causing overstimulation of muscles and nerves. The molecular targets and pathways involved are similar to those of other organophosphorus compounds, such as sarin .
Comparison with Similar Compounds
Hexyl methylphosphonofluoridate can be compared to other organophosphorus compounds, such as:
Sarin (isopropyl methylphosphonofluoridate): Both compounds inhibit acetylcholinesterase, but sarin is more potent and widely recognized as a nerve agent.
Soman (pinacolyl methylphosphonofluoridate): Similar in structure and function, but with different physical properties and potency.
This compound is unique due to its specific alkyl chain length and fluorination pattern, which influence its reactivity and applications.
Properties
CAS No. |
113548-89-3 |
|---|---|
Molecular Formula |
C7H16FO2P |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
1-[fluoro(methyl)phosphoryl]oxyhexane |
InChI |
InChI=1S/C7H16FO2P/c1-3-4-5-6-7-10-11(2,8)9/h3-7H2,1-2H3 |
InChI Key |
IPRNMZIRVLGZQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


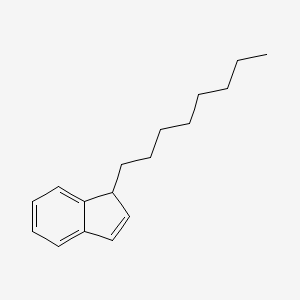
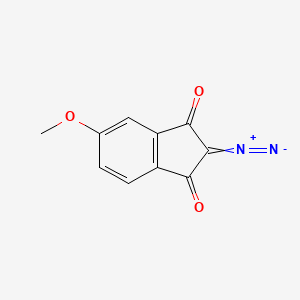

![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
![Bicyclo[3.1.1]heptane, 1-bromo-](/img/structure/B14312548.png)
![N',N''-[Methylenedi(4,1-phenylene)]dicyclohexanecarboximidamide](/img/structure/B14312549.png)
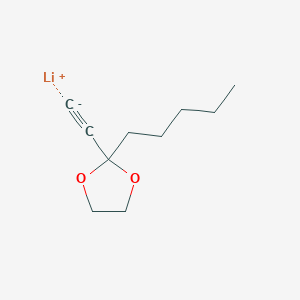
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
![2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol](/img/structure/B14312583.png)
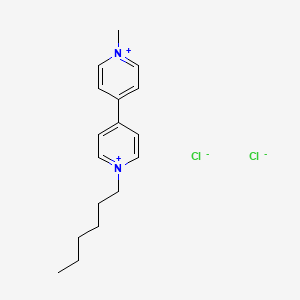
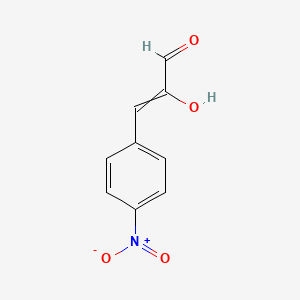
![N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline](/img/structure/B14312609.png)
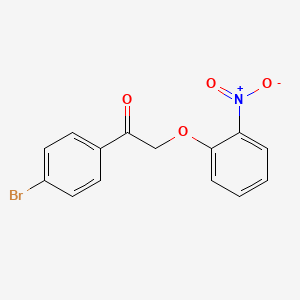
![2,2'-Bibicyclo[2.2.2]oct-2-ene, 3,3'-dibromo-](/img/structure/B14312621.png)
